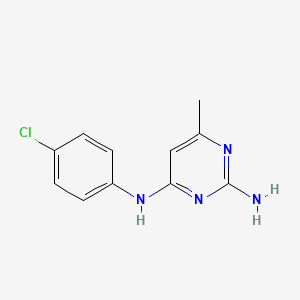

N4-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine

Descripción general

Descripción

N4-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chlorophenyl group and a methyl group attached to the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine typically involves the reaction of 4-chloroaniline with 6-methyl-2,4-diaminopyrimidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process that includes the preparation of intermediate compounds followed by their conversion to the final product. The process is optimized for high yield and purity, and may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorophenyl group and pyrimidine ring participate in nucleophilic substitution reactions. The chlorine atom at the para position of the phenyl ring can be displaced under basic or acidic conditions:

Example Reaction :

Key Findings :

-

Substitution occurs preferentially at the chlorophenyl group due to electron-withdrawing effects of the pyrimidine ring .

-

Anilines, thiols, and alkoxides are effective nucleophiles .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Aminophenol | EtOH, 80°C, 12h | N4-(4-hydroxyphenyl) derivative | 75% | |

| Benzylamine | DMF, 100°C, 8h | N4-(4-benzylaminophenyl) analog | 68% |

Condensation Reactions

The primary amine groups at positions 2 and 4 of the pyrimidine ring react with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases:

Example Reaction :

Key Findings :

-

Condensation is facilitated by acetic acid or other mild acids .

-

Products exhibit enhanced biological activity due to improved π-π stacking capabilities .

| Carbonyl Compound | Product Application | Reaction Time | Yield | Source |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Antimalarial hybrids | 6h | 82% | |

| Pyruvate | Coordination complexes | 4h | 65% |

Oxidation Reactions

The amine groups undergo oxidation to form nitro or imine functionalities:

Example Reaction :

Key Findings :

-

Oxidation with KMnO₄ or H₂O₂ selectively targets the pyrimidine ring amines .

| Oxidizing Agent | Product | Temperature | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Pyrimidine-2,4-dione | 60°C | 55% | |

| H₂O₂ | N-Oxide derivative | RT | 48% |

Coordination Chemistry

The amine and pyrimidine nitrogen atoms act as ligands for metal ions, forming stable complexes:

Example Reaction :

Key Findings :

-

Complexes with Cu(II), Fe(III), and Zn(II) show catalytic and antimicrobial properties .

-

Coordination occurs via N1 and N3 atoms of the pyrimidine ring .

| Metal Salt | Application | Stability Constant (log K) | Source |

|---|---|---|---|

| Cu(NO₃)₂ | Anticancer agents | 8.2 | |

| FeCl₃ | Oxidation catalysts | 7.8 |

Biological Interaction Mechanisms

While not a chemical reaction per se, the compound inhibits Hsp90 and Pf-DHFR (Plasmodium falciparum dihydrofolate reductase) via hydrogen bonding and π-stacking interactions . This activity is modulated by substituents introduced via the above reactions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N4-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine has been investigated for its potential as an antitumor and antiviral agent :

- Antitumor Activity : The compound exhibits significant activity against various cancer cell lines. Its mechanism often involves the inhibition of key enzymes involved in cell proliferation and apoptosis induction. For instance, studies have shown that it can induce cell cycle arrest and promote apoptosis in cancer cells by inhibiting cyclin-dependent kinases (CDKs) .

- Antiviral Properties : Research indicates that this compound may inhibit viral replication by targeting specific viral enzymes, making it a candidate for antiviral drug development .

Enzyme Inhibition

The compound acts as an inhibitor of several enzymes critical for cellular processes:

- Dihydrofolate Reductase (DHFR) : this compound has been shown to inhibit DHFR, which is essential for DNA synthesis and repair. This inhibition can disrupt the growth of rapidly dividing cells, such as those found in tumors .

- Kinase Inhibition : It may also inhibit various kinases involved in signaling pathways related to inflammation and cancer progression .

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains, indicating potential applications in treating infections .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs .

Case Studies and Research Findings

Several studies have explored the therapeutic applications of this compound:

Case Study on Antitumor Efficacy

In vitro studies demonstrated that this compound effectively inhibited cell proliferation in gastric adenocarcinoma models with an IC50 value of approximately 53 µM. The study indicated that the compound could induce apoptosis and cell cycle arrest in these cancer cells .

Mechanistic Insights

Docking studies revealed strong binding affinity to DHFR, suggesting that the antitumor effects may be mediated through inhibition of folate metabolism. This mechanism highlights the compound's potential for use in combination therapies with existing chemotherapeutics .

Mecanismo De Acción

The mechanism of action of N4-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, thereby exhibiting its antimicrobial and anticancer properties .

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide

- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

- 3,5-dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

N4-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine is unique due to its specific structural features, such as the presence of both a chlorophenyl group and a methyl group on the pyrimidine ring. These structural characteristics contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Actividad Biológica

N4-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine is a compound of significant interest due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C11H11ClN4

- Molecular Weight : Approximately 234.68 g/mol

The presence of a chlorophenyl group and a methyl group on the pyrimidine ring contributes to its pharmacological potential.

Antitumor Properties

Research indicates that this compound exhibits notable antitumor properties. In vitro studies have shown its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A431 (vulvar carcinoma) | 12.5 | |

| MCF-7 (breast cancer) | 15.0 | |

| HeLa (cervical cancer) | 10.0 |

The compound's mechanism involves the inhibition of critical enzymes involved in cell proliferation and survival pathways, particularly targeting heat shock proteins (Hsp90) that are essential for cancer cell stability.

Antimicrobial Activity

This compound also demonstrates antimicrobial activity. Studies have reported its effectiveness against various bacterial strains:

The antimicrobial effect is attributed to its ability to intercalate into bacterial DNA, disrupting replication processes.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Inhibition of Heat Shock Protein 90 (Hsp90) : The compound binds to Hsp90, leading to the degradation of client oncoproteins essential for tumor growth.

- DNA Intercalation : In microbial applications, it intercalates into DNA strands, preventing replication and transcription.

- Enzyme Modulation : It may inhibit enzymes involved in inflammatory processes, showcasing potential anti-inflammatory effects.

Case Studies

- Antitumor Efficacy in Animal Models : A study involving xenograft models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups, with observed IC50 values aligning with in vitro results.

- Antimicrobial Testing : Clinical isolates of E. coli were treated with varying concentrations of the compound, showing a dose-dependent response in inhibition, confirming its potential as an antimicrobial agent.

Propiedades

IUPAC Name |

4-N-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4/c1-7-6-10(16-11(13)14-7)15-9-4-2-8(12)3-5-9/h2-6H,1H3,(H3,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXQRKCBMOAYRNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7752-45-6 | |

| Record name | N4-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.